molecular formula C16H24N2O2 B5782069 1-N,1-N-dimethyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide

1-N,1-N-dimethyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide

Cat. No.: B5782069
M. Wt: 276.37 g/mol
InChI Key: BGQLQIIBTYXIQT-UHFFFAOYSA-N
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Description

1-N,1-N-dimethyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide is an organic compound with a complex structure

Preparation Methods

The synthesis of 1-N,1-N-dimethyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide typically involves multiple steps. One common method includes the reaction of benzene-1,4-dicarboxylic acid with N,N-dimethylamine and isopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the production of this compound.

Chemical Reactions Analysis

1-N,1-N-dimethyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-N,1-N-dimethyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-N,1-N-dimethyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-N,1-N-dimethyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide can be compared with similar compounds such as N,N-dimethyl-1,4-butanediamine and 4,4-diethoxy-N,N-dimethylbutanamine These compounds share some structural similarities but differ in their functional groups and chemical properties

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and applications are likely to uncover even more uses for this intriguing compound.

Properties

IUPAC Name

1-N,1-N-dimethyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11(2)18(12(3)4)16(20)14-9-7-13(8-10-14)15(19)17(5)6/h7-12H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQLQIIBTYXIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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